4-(decyloxy)-N,N-diisopropylbenzamide
Description
4-(Decyloxy)-N,N-diisopropylbenzamide is a benzamide derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the para position of the benzamide ring and two isopropyl groups attached to the amide nitrogen. This structure confers distinct physicochemical properties, such as high hydrophobicity due to the long alkyl chain and steric hindrance from the diisopropyl groups.
Properties
IUPAC Name |
4-decoxy-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-6-7-8-9-10-11-12-13-18-26-22-16-14-21(15-17-22)23(25)24(19(2)3)20(4)5/h14-17,19-20H,6-13,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGUWWVHWAUUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(decyloxy)-N,N-diisopropylbenzamide with five structurally analogous benzamides, focusing on molecular features, physicochemical properties, and functional implications.
Key Structural and Functional Differences
N,N-Diisopropyl-4-methoxybenzamide (CAS: 79606-43-2) Substituents: Methoxy (-OCH₃) at the para position. Molecular Weight: 249.34 g/mol (inferred from formula C₁₄H₂₁NO₂). Properties: Smaller substituent enhances solubility in polar solvents compared to the decyloxy analog.
N-Isopropyl-4-methoxybenzamide (CAS: 7464-44-0)
- Substituents : Single isopropyl group on the amide nitrogen and methoxy at the para position.
- Molecular Weight : 193.25 g/mol.
- Properties : Reduced steric hindrance compared to diisopropyl derivatives, likely improving binding affinity in biological systems. Lower molecular weight correlates with higher volatility .
N,N-Diisopropylbenzamide (CAS: 20383-28-2) Substituents: No aromatic ring substituents. Properties: Simpler structure with a calculated heat capacity of 543.44 J/mol·K and enthalpy of vaporization of 799.49 kJ/mol. The absence of alkoxy groups reduces hydrophobicity, making it more suitable for aqueous-phase reactions .
2-(4-Hydroxypentanoyl)-N,N-diisopropylbenzamide (CAS: 156300-79-7) Substituents: Hydroxypentanoyl (-COC₅H₁₀OH) at the ortho position. Molecular Weight: 305.41 g/mol. Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in protic solvents. Potential applications in drug delivery systems due to balanced lipophilicity and polarity .
4-Nitro-N,N-diisopropylbenzamide (Synthetic Analog) Substituents: Nitro (-NO₂) at the para position. Properties: The electron-withdrawing nitro group decreases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions. Likely lower solubility in nonpolar solvents compared to decyloxy derivatives .
Data Table: Comparative Analysis
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